3-acetylpyridin-2(1H)-one
Overview
Description
3-acetylpyridin-2(1H)-one, also known as 3-acetylfuran-2(1H)-one, is a highly versatile and reactive organic compound. It is a cyclic ketone that has a wide range of applications in both synthetic and biological chemistry. In particular, it has been used as a key intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as a starting material for the synthesis of polymers, polysaccharides, and other materials. Furthermore, due to its unique structure and reactivity, it has been studied extensively for its potential applications in biomedical research, drug design, and biotechnology.
Scientific Research Applications
Enzymatic Reduction and Biological Activities : An enzyme in rat liver was found to catalyze the stereoselective reduction of acetylpyridines, including 3-acetylpyridin-2(1H)-one. This enzyme plays a role in the reductive metabolism of these compounds, which are known as aroma components and exhibit several biological activities (Uwai et al., 2005).
Antimalarial and Antileukemic Properties : Derivatives of 2-acetylpyridine, a compound related to this compound, have shown reduced antimalarial activity but enhanced antileukemic properties when coordinated with certain transition metals (Scovill, Klayman, & Franchino, 1982).
Transition Metal Complexes and Biological Effects : Studies on complexes formed with transition metals and 3-acetylpyridine derivatives revealed significant biological activities, including DNA and protein degradation, antioxidative properties, and antibacterial effects (el-Ayaan, Youssef, & Al-Shihry, 2009; el-Ayaan, 2012)(el-Ayaan, 2012).
Neurotoxicity Studies : 3-Acetylpyridine has been identified as a neurotoxin that induces a unique form of cell death in neurons, distinct from apoptosis. This finding has implications for understanding neurotoxicity mechanisms and potential therapeutic approaches (Wüllner et al., 1997).
Structural and Spectroscopic Analysis : Research on the crystal structures and spectroscopic properties of 3-acetylpyridine derivatives provided insights into their molecular properties, which is valuable for further chemical and pharmacological applications (Beraldo et al., 2000).
Hyperpolarization of Ligands for Biological Relevance : The hyperpolarization of ligands, including 3-acetylpyridine derivatives, using SABRE (Signal Amplification by Reversible Exchange) is a promising area for enhancing NMR signals of biologically relevant compounds (Mewis et al., 2014).
Role in Motor Learning : 3-Acetylpyridine's effects on the rat inferior olive suggest its involvement in motor learning processes, highlighting the olivo-cerebellar system's importance in this area (Llinás et al., 1975).
Applications in Organic Synthesis : 3-Acetylpyridine is used in various organic syntheses, including the preparation of fused heterocyclic systems (Zav’yalova, Zubarev, & Litvinov, 2008).
Supercritical Fluid Extraction : The solubility of 3-acetylpyridine in supercritical carbon dioxide was studied, which is relevant for its extraction and purification in the food and fragrance industries (Agustin et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 3-acetylpyridin-2(1H)-one are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound derivatives have shown potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The compound has a predicted boiling point of 3260±270 °C and a predicted density of 1162±006 g/cm3 . Its pKa is predicted to be 11.99±0.70 .
Result of Action
In vitro, this compound derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
Action Environment
It’s known that the abnormal activation of the fgfr signaling pathway due to amplification, fusion, or missense mutations in the exon of fgfr family members is associated with the progression and development of several cancers .
Safety and Hazards
Properties
IUPAC Name |
3-acetyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(9)6-3-2-4-8-7(6)10/h2-4H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKHYSXTVOVOHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40489719 | |
Record name | 3-Acetylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40489719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62838-65-7 | |
Record name | 3-Acetylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40489719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetylpyridin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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